molecular formula C16H19NO B2483657 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde CAS No. 932226-33-0

2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2483657
CAS No.: 932226-33-0
M. Wt: 241.334
InChI Key: OTPYJLGMYKETDC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C15H19N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-phenylpropyl aldehyde under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol.

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring.

Scientific Research Applications

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole: Lacks the aldehyde group, which affects its reactivity and applications.

    2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid:

    2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol: A reduced derivative with distinct reactivity and uses.

Uniqueness

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both the aldehyde group and the phenylpropyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

932226-33-0

Molecular Formula

C16H19NO

Molecular Weight

241.334

IUPAC Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3

InChI Key

OTPYJLGMYKETDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O

solubility

not available

Origin of Product

United States

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